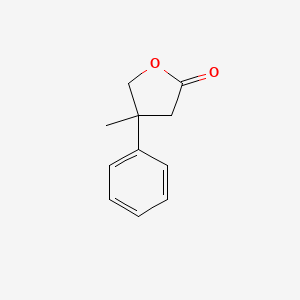
4-Methyl-4-phenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-phenyloxolan-2-one is an organic compound with a unique structure that includes both a phenyl group and a substituted oxolane ring
Preparation Methods
The synthesis of 4-Methyl-4-phenyloxolan-2-one can be achieved through several routes. One common method involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst to form the oxolane ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a set period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methyl-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the oxolane ring is substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-4-phenyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyloxolan-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
4-Methyl-4-phenyloxolan-2-one can be compared with similar compounds such as 4-Methyl-4-phenyl-2-pentanone and 4-Methyl-4-phenyl-2-butanone These compounds share structural similarities but differ in their chemical properties and reactivity
Properties
CAS No. |
50598-37-3 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-methyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-11(7-10(12)13-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
CGZVSNCNPOQYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















